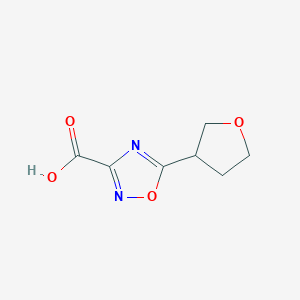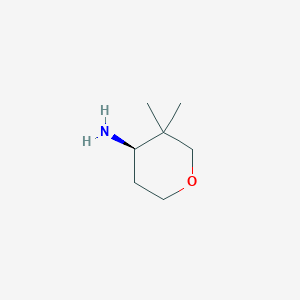
(4R)-3,3-Dimethyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-3,3-Dimethyloxan-4-amine is a chiral amine compound with a unique structure that includes a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,3-Dimethyloxan-4-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or oxime using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as chiral phosphoric acids or transition metal complexes are often employed to achieve high enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-3,3-Dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine to a corresponding oxime or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-3,3-Dimethyloxan-4-amine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme mechanisms and as a ligand in the development of chiral catalysts. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the creation of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in many manufacturing processes.
Mécanisme D'action
The mechanism by which (4R)-3,3-Dimethyloxan-4-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states, thereby increasing reaction rates and selectivity. In biological systems, it can interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-Limonene: A chiral terpene with applications in flavoring and fragrance industries.
(4R)-Phenotropil: A nootropic drug with a similar chiral center, used to enhance cognitive function.
Uniqueness
What sets (4R)-3,3-Dimethyloxan-4-amine apart from similar compounds is its tetrahydropyran ring, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and chiral nature make it a valuable tool for the synthesis of complex molecules, the study of enzyme mechanisms, and the development of pharmaceuticals.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(4R)-3,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Clé InChI |
JGWGGKYRXGDOMC-ZCFIWIBFSA-N |
SMILES isomérique |
CC1(COCC[C@H]1N)C |
SMILES canonique |
CC1(COCCC1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


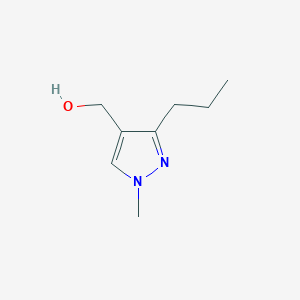
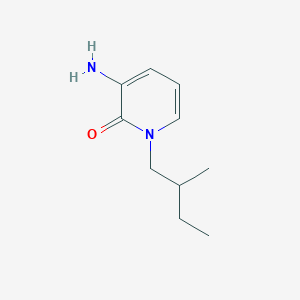
![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)
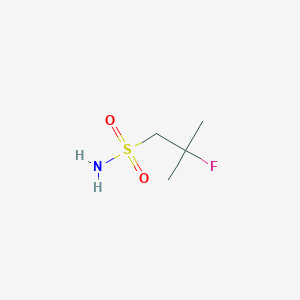

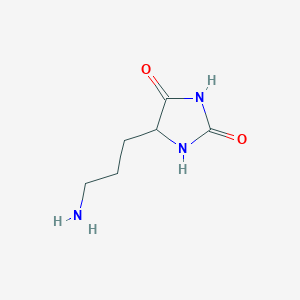
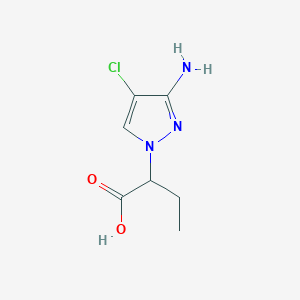
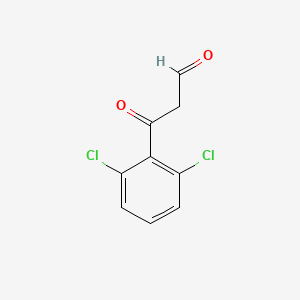
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
